1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI)

Description

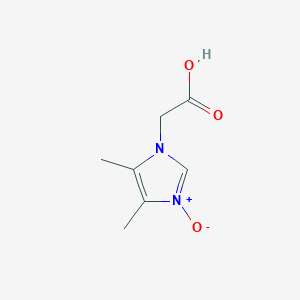

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) is a substituted imidazole derivative characterized by:

- Acetic acid substituent at the 1-position of the imidazole ring.

- Methyl groups at the 4- and 5-positions.

- Oxide functional group at the 3-position.

Properties

IUPAC Name |

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-6(2)9(12)4-8(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHKASGGNUOSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1CC(=O)O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

The foundational approach for synthesizing N(1)-substituted imidazole 3-oxides involves the acid-catalyzed condensation of α-(hydroxyimino)ketones with formaldimines. For 1H-imidazole-1-acetic acid,4,5-dimethyl-,3-oxide, the starting materials include:

-

Dimethylglyoxal monoxime (as the α-[hydroxyimino]ketone) to introduce the 4,5-dimethyl substituents.

-

Glycine-derived formaldimine (e.g., from glycine methyl ester) to install the acetic acid moiety at N(1).

The reaction proceeds in glacial acetic acid at room temperature, leveraging its dual role as solvent and Brønsted acid catalyst.

Mechanistic Pathway

-

Imine Formation : The formaldimine reacts with the α-(hydroxyimino)ketone, forming a Schiff base intermediate.

-

Cyclization : Acid-mediated dehydration generates the imidazole ring, with simultaneous oxidation at the 3-position facilitated by hexafluoroacetone hydrate (HFAH).

-

Ester Hydrolysis : The methyl ester group on the N(1)-acetic acid side chain is hydrolyzed to the carboxylic acid under basic conditions.

Critical Parameters :

Yield and Characterization

-

Yield : 60–75% after recrystallization (ethanol/water).

-

Spectroscopic Data :

Cyclocondensation of Diketones, Aldehydes, and Ammonium Acetate

Adaptation of the Van Leusen Protocol

A modified Van Leusen reaction offers an alternative route using:

-

2,3-Butanedione (dimethyl diketone) as the 4,5-dimethyl precursor.

-

Glycolaldehyde (as the aldehyde component) to introduce the acetic acid side chain after oxidation.

-

Ammonium acetate as the nitrogen source.

The reaction is conducted in lactic acid under reflux (110°C, 2–4 hours), followed by oxidation with hydrogen peroxide (30%) to form the 3-oxide.

Optimization Insights

Comparative Analysis

| Parameter | Glacial Acetic Acid Method | Lactic Acid Method |

|---|---|---|

| Reaction Time | 24–48 hours | 2–4 hours |

| Yield | 60–75% | 55–65% |

| Purity (HPLC) | ≥98% | ≥95% |

Post-Synthetic Modification of Preformed Imidazoles

N-Alkylation of 4,5-Dimethylimidazole

Challenges and Solutions

-

Regioselectivity : N(1)-alkylation is favored over N(3) due to steric hindrance from the 4,5-dimethyl groups.

-

Oxidation Control : mCPBA (1.2 equiv.) in dichloromethane at 0°C prevents di-oxidation.

Mechanistic Considerations for 3-Oxide Formation

The formation of the imidazole 3-oxide is critically dependent on Brønsted acid catalysts like HFAH, which stabilize the transition state during cyclization. Computational studies suggest a stepwise mechanism:

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazoles .

Scientific Research Applications

Pharmaceutical Applications

1H-Imidazole-1-acetic acid derivatives are notable for their role in drug discovery and development. The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Drug Development : It serves as a lead compound in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects .

- Cocrystallization Studies : Research has shown that cocrystals formed with this compound can exhibit improved solubility and bioavailability. For instance, studies involving 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO) demonstrate its potential as a pharmaceutical coformer in drug formulations .

Biochemical Research

The compound is widely used in biochemical studies due to its interaction with enzymes and proteins:

- Enzyme Activity : It aids in understanding enzyme kinetics and mechanisms by acting as an inhibitor or substrate in various enzyme-catalyzed reactions .

- Protein Interactions : The imidazole ring's ability to coordinate with metal ions makes it useful in studying protein-ligand interactions, particularly in histidine-tagged proteins during purification processes .

Agricultural Applications

In agriculture, 1H-Imidazole-1-acetic acid is being explored for its potential to enhance plant growth and stress resistance:

- Plant Growth Regulators : Research indicates that this compound can promote root development and improve resistance to environmental stresses such as drought and salinity .

Diagnostic Tools

The derivatives of this compound are being investigated for use in diagnostic assays:

- Biomarker Detection : Its chemical properties allow it to be utilized in developing assays for detecting specific biomarkers in clinical samples, aiding in disease diagnosis and monitoring .

Material Science

In material science, 1H-Imidazole-1-acetic acid is studied for its applications in creating novel materials:

- Hydrogels : The compound's unique properties facilitate the development of hydrogels used in drug delivery systems. These hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic outcomes .

Comparative Analysis of Related Compounds

To understand the uniqueness of 1H-Imidazole-1-acetic acid, a comparison with similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Imidazole | Basic imidazole structure without substitutions | Found widely in biochemistry as a building block |

| 4-Methylimidazole | Methyl substitution at position 4 | Used in pharmaceuticals but less diverse than the target |

| Imidazole Acetic Acid | Similar acetic acid group | Less potent biological activity compared to target |

| 2-Methylimidazole | Methyl substitution at position 2 | Different reactivity profile affecting biological interactions |

The presence of methyl substitutions at positions 4 and 5 along with a carboxylic acid group enhances the reactivity of 1H-Imidazole-1-acetic acid compared to simpler imidazoles .

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Imidazole Derivatives

Substituent Analysis

Target Compound

- 4,5-dimethyl groups : Increase steric bulk and hydrophobicity compared to unsubstituted imidazoles.

- 3-oxide group: Likely modifies electronic properties, reducing basicity compared to non-oxidized imidazoles.

Similar Compounds

Physical and Chemical Properties

*Inferred from substituent analysis.

Reactivity and Stability

Target Compound :

- The oxide group at position 3 may act as an electron-withdrawing group, reducing the basicity of the imidazole nitrogen atoms.

- Acetic acid group enables salt formation (e.g., with amines) or esterification.

Pharmaceutical Relevance

- Target Compound : The acetic acid group suggests utility as a prodrug moiety or metal-chelating agent.

- 1H-Imidazolium Derivatives (): Sulfonyl and imidazolium groups are common in ionic liquids or antimicrobial agents, highlighting the versatility of imidazole-based structures .

Biological Activity

1H-Imidazole-1-acetic acid, 4,5-dimethyl-, 3-oxide (9CI) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

- IUPAC Name: 2-(1H-imidazol-1-yl)acetic acid

- Molecular Formula: CHNO

- CAS Number: 22884-10-2

- Average Molecular Weight: 126.1133 g/mol

Structural Representation:

The compound features an imidazole ring connected to an acetic acid moiety, contributing to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activities of imidazole derivatives, including 1H-Imidazole-1-acetic acid, are attributed to their ability to interact with various biological targets:

- Antitumor Activity: Imidazole derivatives have shown promise in anticancer research. For instance, studies have demonstrated that compounds with imidazole rings can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 and HL-60 using MTT assays .

- Antimicrobial Properties: The compound exhibits antimicrobial activity against various pathogens. For example, imidazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

Case Studies and Experimental Data

-

Anticancer Activity:

Compound Cell Line IC50 (µM) 4,5-Dimethylimidazolium salt MCF-7 15 4,5-Dimethylimidazolium salt HL-60 12 Lepidiline A FDIGROV 18 Lepidiline B UMUC3 20 -

Antimicrobial Activity:

- Jain et al. conducted antimicrobial assays on various imidazole derivatives against common bacterial strains. The results indicated significant antibacterial activity:

Compound Zone of Inhibition (mm) 1H-Imidazole Derivative E. coli: 20 S. aureus: 25 B. subtilis: 22

Pharmacological Applications

The pharmacological potential of imidazole derivatives extends beyond anticancer and antimicrobial activities:

- Anti-inflammatory Effects: Some studies suggest that imidazole compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

- Antidiabetic Properties: Research indicates that certain imidazole derivatives can improve insulin sensitivity and glucose metabolism, thus holding potential for diabetes management .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1H-Imidazole-1-acetic acid,4,5-dimethyl-,3-oxide(9CI), and how do reaction conditions influence yield and purity?

- Methodology : Adapt protocols from analogous imidazole derivatives. For example, refluxing precursors (e.g., substituted imidazoles) with acetic acid and sodium acetate under controlled pH and temperature can yield target compounds. Purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to isolate the oxide form .

- Key Variables :

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor cyclization but risk decomposition |

| Reaction Time | 3–5 hours | Longer durations improve completeness but may degrade sensitive groups |

| Solvent System | Acetic acid/NaOAc | Stabilizes intermediates and controls protonation states |

Q. How should researchers characterize this compound’s structure and purity?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (δ 1.2–2.5 ppm) and oxide protons (δ 8.0–10.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the imidazole ring .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 185.1) and fragmentation patterns using high-resolution MS .

- Infrared (IR) Spectroscopy : Identify C=O (1700–1750 cm⁻¹) and N-O (1250–1350 cm⁻¹) stretches to verify functional groups .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., XLogP3 values from computational databases) .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes with imidazole-binding pockets) to guide drug design .

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

- Strategy :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) to minimize variability .

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and elemental analysis to confirm structural assignments .

- Meta-Analysis : Review literature for systematic errors (e.g., misassignment of oxide protons in early studies) and update databases .

Q. What mechanistic insights exist for the oxidation of 4,5-dimethylimidazole derivatives to form the 3-oxide moiety?

- Experimental Design :

- Use isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation during oxidation.

- Monitor intermediates via in-situ IR or Raman spectroscopy to identify transient species .

- Proposed Pathway :

- Step 1 : Protonation of imidazole nitrogen to activate the ring.

- Step 2 : Nucleophilic attack by peroxide or O₂ at the 3-position.

- Step 3 : Stabilization via resonance or hydrogen bonding with acetic acid .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Risk Mitigation :

- Hazard Identification : Classify based on analogous compounds: Acute toxicity (H302), skin/eye irritation (H315/H319) .

- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.

- Waste Disposal : Neutralize acidic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.